2-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Description

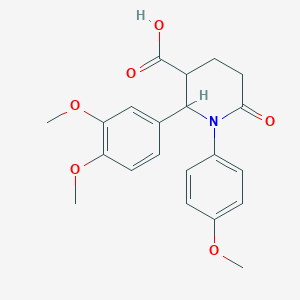

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (hereafter referred to as the "target compound") is a piperidine-based carboxylic acid derivative featuring methoxy-substituted aryl groups at positions 1 and 2 of the piperidine ring. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of approximately 369.4 g/mol. The 6-oxo (keto) group and carboxylic acid moiety contribute to its polar nature, while the methoxy substituents on the phenyl rings may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-26-15-7-5-14(6-8-15)22-19(23)11-9-16(21(24)25)20(22)13-4-10-17(27-2)18(12-13)28-3/h4-8,10,12,16,20H,9,11H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZSNPJHTRNXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (CAS Number: 851721-84-1) is a compound of interest due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H23NO6

- Molecular Weight : 385.41 g/mol

- Structure : The compound features a piperidine ring with methoxy and dimethoxy substituents, which may influence its biological activity.

Biological Activities

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an inhibitor of specific biological targets.

1. Inhibition of Calcium Activated Chloride Channels (CaCCs)

Recent research has indicated that derivatives similar to this compound exhibit significant inhibition of TMEM16A, a calcium-activated chloride channel. For instance, compounds with a free carboxylic acid group demonstrated IC50 values less than 6 μM in assays using Fischer rat thyroid (FRT) cells expressing human TMEM16A. This suggests potential applications in treating diseases linked to dysregulated ion channels .

2. Antimicrobial and Antifungal Activities

Research into related compounds has shown promising results in antimicrobial and antifungal activities. For example, derivatives containing similar structural motifs demonstrated effective fungicidal and insecticidal properties at specific concentrations, indicating that this class of compounds could be developed into agricultural or therapeutic agents .

Case Study 1: TMEM16A Inhibition

In a study evaluating the inhibitory effects on TMEM16A, several compounds were synthesized and tested. Among them, one derivative showed an IC50 value of 2.8 ± 1.3 μM, highlighting the potential of carboxylic acid-containing piperidine derivatives as selective inhibitors of CaCCs .

| Compound | IC50 Value (μM) | Activity |

|---|---|---|

| B25 | 2.8 ± 1.3 | Excellent CaCC Inhibition |

| B02 | <6 | Moderate CaCC Inhibition |

Case Study 2: Antifungal Activity

Another study focused on the biological evaluation of 2-methylthiazole-5-carboxylic acid derivatives, which included compounds structurally similar to the target compound. These derivatives exhibited significant antifungal activity at concentrations ranging from 375 g ai/ha to 600 g ai/ha in greenhouse trials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Compound A : 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic Acid

- Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-methylphenyl group.

- Molecular Weight: 369.41 g/mol (identical to the target compound). Synthetic Utility: Both compounds share the same piperidine-carboxylic acid backbone, making them intermediates for derivatization.

Compound B : (2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic Acid

- Key Difference : The 4-methoxyphenyl group is replaced with an ethyl substituent.

- Impact: Lipophilicity: Ethyl increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Molecular Formula: C₁₆H₂₁NO₅ (smaller than the target compound’s C₂₁H₂₃NO₅).

Backbone Modifications in Piperidine Derivatives

Compound C : Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

- Key Difference : Incorporates a pyrazolo-pyridine fused ring system instead of a simple piperidine.

- Impact :

Methoxy-Substituted Aryl Analogs in Other Scaffolds

Compound D : (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

- Key Difference : A thiazolidine-carboxylic acid scaffold with complex peptide-like side chains.

Data Table: Structural and Physical Properties Comparison

Research Findings and Implications

- Methoxy vs. Methyl Substituents : The 4-methoxyphenyl group in the target compound likely enhances hydrogen-bonding capacity compared to the 4-methyl variant in Compound A, which may improve target binding in biological systems.

Q & A

Q. What precautions are necessary when handling this compound in aqueous environments?

- Protocol :

- Hydrolysis risk : Store in anhydrous conditions (desiccator) to prevent carboxylic acid degradation.

- PPE : Use nitrile gloves and fume hood due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.